1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one
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Overview
Description
1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one is a chemical compound with a molecular formula of C9H8BrNO2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one typically involves the bromination of 2-methoxypyridine followed by a condensation reaction with an appropriate aldehyde or ketone. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Its bromine and methoxy substituents provide distinct reactivity and binding properties compared to similar compounds .
Properties
Molecular Formula |
C9H8BrNO2 |
---|---|
Molecular Weight |
242.07 g/mol |
IUPAC Name |
1-(5-bromo-2-methoxypyridin-3-yl)prop-2-en-1-one |
InChI |
InChI=1S/C9H8BrNO2/c1-3-8(12)7-4-6(10)5-11-9(7)13-2/h3-5H,1H2,2H3 |
InChI Key |
LWSROZAZJLUIPD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)C(=O)C=C |
Origin of Product |
United States |
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